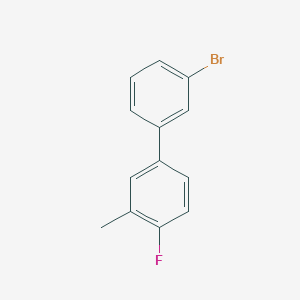
3-Bromo-4'-fluoro-3'-methylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4’-fluoro-3’-methylbiphenyl: is an organic compound with the molecular formula C13H10BrF . It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl scaffold. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-fluoro-3’-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-fluoro-3’-methylbiphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-4’-fluoro-3’-methylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products include azido or thiol-substituted biphenyl derivatives.
Oxidation: The major product is 3-Bromo-4’-fluoro-3’-methylbenzoic acid.
Reduction: The major products are debrominated or defluorinated biphenyl derivatives.
科学的研究の応用
Chemistry: 3-Bromo-4’-fluoro-3’-methylbiphenyl is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through further functionalization.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its biphenyl structure is a common motif in many biologically active compounds.
Industry: In the industrial sector, 3-Bromo-4’-fluoro-3’-methylbiphenyl is used in the manufacture of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 3-Bromo-4’-fluoro-3’-methylbiphenyl depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the bromine, fluorine, and methyl substituents. These substituents influence the compound’s nucleophilicity and electrophilicity, thereby affecting its reactivity in various chemical reactions.
類似化合物との比較
- 3-Bromo-4-fluorobenzotrifluoride
- 4-Bromo-3-fluorobenzonitrile
- 3-Bromo-4’-fluoro-3’-methylbiphenyl
Comparison: Compared to similar compounds, 3-Bromo-4’-fluoro-3’-methylbiphenyl is unique due to the presence of both bromine and fluorine atoms on the biphenyl scaffold. This combination of substituents imparts distinct electronic properties, making it more versatile in various chemical reactions. The methyl group also adds steric hindrance, which can influence the compound’s reactivity and selectivity in certain reactions.
特性
IUPAC Name |
4-(3-bromophenyl)-1-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPNODSRNHDDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














